molecular formula C28H50N2O4 B1223175 Carpaine CAS No. 3463-92-1

Carpaine

Cat. No. B1223175
CAS RN: 3463-92-1
M. Wt: 478.7 g/mol
InChI Key: AMSCMASJCYVAIF-QCVMBYIASA-N
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Description

Synthesis Analysis

The enantioselective total syntheses of Carpaine have been achieved using (S)-1,2,4-butanetriol as a single source of chirality, featuring a key stereoselective intramolecular hetero-Diels-Alder reaction of an acylnitroso compound (Sato, Aoyagi, & Kibayashi, 2003). Another approach involved the total synthesis of (dl)-carpamic acid in five steps starting from a known β-keto ester, demonstrating Carpaine's complex synthetic challenge (Brown & Bourgouin, 1974).

Molecular Structure Analysis

Carpaine's molecular structure has been elucidated through various spectroscopic methods, revealing a molecule that consists of two identically substituted piperidine rings linked together by two ester groups, forming a unique 26-membered ring. This structure is confirmed by X-ray crystallography and mass spectrometry analyses, highlighting the compound's conformational flexibility (Kabaleeswaran, Rajan, Krishnakumari, & Govindachari, 1999), (Spiteller-Friedmann & Spiteller, 1964).

Chemical Reactions and Properties

Carpaine's chemical properties are closely linked to its unique molecular structure. The alkaloid exhibits a wide range of reactions, primarily due to the presence of piperidine rings and ester groups. Its reactivity has been explored in the context of synthesis, where strategies like macrocyclic dilactonization and hetero-Diels-Alder reactions play a crucial role (Sato, Aoyagi, & Kibayashi, 2003).

Physical Properties Analysis

Carpaine's physical properties, such as solubility and melting point, are determined by its molecular structure. The compound's flexibility, as demonstrated by its X-ray structures, affects its physical state and interactions with solvents. Its crystalline form and solubility characteristics are crucial for its isolation and purification from natural sources (Kabaleeswaran, Rajan, Krishnakumari, & Govindachari, 1999).

Chemical Properties Analysis

Carpaine's chemical properties, including reactivity and stability, are influenced by its structural elements, such as the piperidine rings and ester linkages. These features confer a range of reactivities, from hydrolysis to more complex synthetic transformations. The alkaloid's behavior in chemical reactions underscores its significance in synthetic chemistry and natural product research (Brown & Bourgouin, 1974).

Scientific Research Applications

Cardiomyocyte Proliferation and Repair

Carpaine, a major alkaloid in Carica papaya leaves, exhibits cardioprotective effects in embryonic cardiomyocytes of the H9c2 cell line. It promotes cell proliferation and repair following oxidative insults, mediated through the FAK-ERK1/2 and FAK-AKT signaling pathways. In ischemia-reperfusion injury, carpaine significantly protects and recovers the area affected by hydrogen peroxide treatment, reducing oxidative-stress-induced mitochondrial membrane potential reduction and reactive oxygen species overproduction (Sudi et al., 2022).

Alkaloid Isolation and Quantification

Isolation and quantification of carpaine from papaya leaf extract are essential for its therapeutic application. Studies have successfully isolated carpaine by chromatography methods and quantified it using Thin Layer Chromatography and High-Performance Thin-Layer Chromatography, demonstrating its presence in significant quantities in papaya leaves (Susilawati et al., 2021) (Haldar et al., 2020).

Antiplasmodial Activity

Carpaine demonstrates significant antiplasmodial activity, supporting traditional uses of papaya leaves as a malaria preventative. Research shows carpaine's effectiveness against Plasmodium falciparum strains, highlighting its potential in antimalarial drug development (Teng et al., 2019).

Antithrombocytopenic Activity

Carpaine shows antithrombocytopenic activity, sustaining blood platelet counts in busulfan-induced thrombocytopenic rats. This validates the traditional use of Carica papaya leaves in treating thrombocytopenia associated with diseases and drugs (Zunjar et al., 2016).

Antioxidant Properties

Studies on carpaine's degradation kinetics and antioxidant properties indicate its potential in treating dengue fever and inhibiting oxidation processes in the human body. Freeze-dried papaya leaf samples show better stability, indicating potential for storage and therapeutic use (Yap et al., 2022).

properties

IUPAC Name

(1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3/t21-,22-,23+,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCMASJCYVAIF-QCVMBYIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H](N1)CCCCCCCC(=O)O[C@H]3CC[C@@H](CCCCCCCC(=O)O2)N[C@H]3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026582
Record name 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclotriacontane-3,16-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carpaine

CAS RN

3463-92-1
Record name Carpaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3463-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carpaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclotriacontane-3,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carpaine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARPAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLR223H4QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,970
Citations
T Julianti, M Oufir, M Hamburger - Planta medica, 2014 - thieme-connect.com
… antimalarial, we wanted to determine the carpaine content in the leaf samples from different … the concentration of carpaine. Given that, so far, no validated assay for carpaine has been …
Number of citations: 48 www.thieme-connect.com
JY Yap, CL Hii, SP Ong, KH Lim, F Abas… - Journal of Bioresources …, 2021 - Elsevier
… Carpaine in PLE is the major active compounds that contributes to the anti-… and quantify carpaine from young leaves, old leaves and stalks of papaya plant. Carpaine crystalline powders …
Number of citations: 18 www.sciencedirect.com
X Wang, C Hu, Q Ai, Y Chen, Z Wang… - International Journal of …, 2015 - Taylor & Francis
The carpaine was isolated from Carica papaya L. leaf, was … was suitable for the determination of carpaine using a single-point … and the content of the carpaine in the powdered Carica …
Number of citations: 14 www.tandfonline.com
TR Govindachari, BR Pai… - Journal of the Chemical …, 1954 - pubs.rsc.org
… are shown to contain a new alkaloid, pseudocarpaine, isomeric with carpaine. Evidence is presented that pseudocarpaine differs from carpaine only in the configuration at the ‘‘ …
Number of citations: 25 pubs.rsc.org
WC Teng, W Chan, R Suwanarusk… - Natural Product …, 2019 - journals.sagepub.com
… Carpaine was isolated from the most active alkaloidal extract and identified in the active … A haemolysis assay was performed on carpaine. Carpaine exhibited good activity against both …
Number of citations: 42 journals.sagepub.com
H Rapoport, HD Baldridge Jr - Journal of the American Chemical …, 1951 - ACS Publications
Jan., 1951 The Carbon Skeleton of Carpaine 343 cooling, the hydrated sulfate was recovered as long colorless needles in virtually quantitative yield. A five-times recrys-tallized sample, …
Number of citations: 25 pubs.acs.org
G Barger - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… Van Ryn attempted to hydrolyse carpaine by boiling it with 1 per cent. alcoholic … , carpaine is quantitatively changed to a substance containing one molecule of water more than carpaine…
Number of citations: 11 pubs.rsc.org
TR Govindachari, NS Narasimhan - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… Carpaine is therefore a piperidine alkaloid and the hydroxyl group involved in lactone … of carpaine, proving conclusively that this structure was untenable. The formulation of carpaine as …
Number of citations: 5 pubs.rsc.org
K Jadhav, K Ahir, S Desai, S Desai… - Journal of Chromatography …, 2022 - Elsevier
… Isolation of carpaine was carried out by solvent … of carpaine was also identified for the first time from leaves of Carica papaya. Structures of carpaine and dihydroxy derivative of carpaine …
Number of citations: 3 www.sciencedirect.com
S Sudi, YZ Chin, NS Wasli, SY Fong, SC Shimmi… - Pharmaceuticals, 2022 - mdpi.com
… Limited study on the molecular signaling properties of carpaine urges … carpaine in embryonic cardiomyocytes of the H9c2 cell line. The 50% inhibitory concentration (IC 50 ) of carpaine …
Number of citations: 4 www.mdpi.com

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